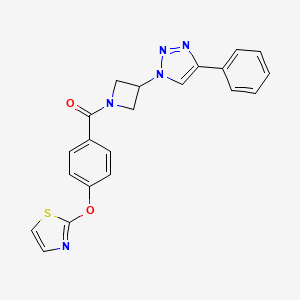

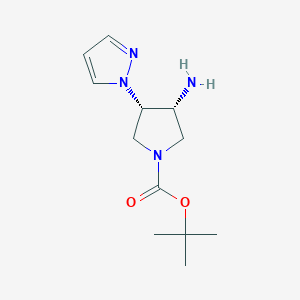

![molecular formula C24H28N2O5 B2996488 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-86-2](/img/structure/B2996488.png)

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group at the 4-position . The presence of the 3,4-dimethoxyphenyl and 4-methylpiperazin-1-yl groups could impart unique properties to this compound, potentially influencing its reactivity, polarity, and interactions with biological targets.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while mass spectrometry can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethoxyphenyl and methylpiperazinyl groups could impact the compound’s polarity, solubility, and stability .Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of the compound, synthesized through the process of reductive amination, exhibit significant antimicrobial and antifungal activities. These activities have been validated through in vitro screenings, comparing the efficacy of these compounds against standard antibiotics and antifungals. Further, molecular docking studies have helped in understanding the interaction of these compounds with target proteins, suggesting a potential mechanism of action that contributes to their antimicrobial effectiveness (Mandala et al., 2013).

Catalysis in Synthesis of Organic Compounds

In the domain of synthetic chemistry, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been employed as an efficient solid base catalyst for the preparation of various organic compounds, including 4H-pyran derivatives. This catalytic process has been highlighted for its recyclability and efficiency in synthesizing a series of compounds under mild reaction conditions, showcasing the versatility of derivatives related to the compound in facilitating organic transformations (Niknam et al., 2013).

Antioxidant and Radical Scavenging Activity

The antioxidant properties of certain derivatives have been thoroughly investigated, revealing that some exhibit significant radical scavenging activities. This is particularly evident in the study of bis-coumarins, where the antioxidant activity has been assessed against various reactive species. The structure-activity relationship analysis suggests that certain structural features in these derivatives enhance their antioxidant capabilities, presenting them as potential candidates for further exploration in oxidative stress-related therapeutic interventions (Kancheva et al., 2010).

Neuroprotective Effects in Ischemia

A novel synthetic derivative of coumarin, specifically designed for its neuroprotective roles, has shown promise in protecting against cell loss and spatial learning impairments resulting from transient global ischemia. This highlights the therapeutic potential of such compounds in treating or mitigating the effects of cerebral ischemic injury, opening avenues for new treatments based on chemical derivatives of the compound under discussion (Zuo et al., 2015).

Anticholinesterase Activity

Research into the anticholinesterase activity of chromen-4-one derivatives has yielded promising results, with certain synthesized compounds showing inhibitory activity against butyrylcholinesterase. This suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. The development of these derivatives, through the optimization of synthetic routes, further underscores the compound's versatility and potential in medicinal chemistry (Filippova et al., 2019).

Mechanism of Action

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-22(16-5-8-20(29-3)21(13-16)30-4)23(28)17-6-7-19(27)18(24(17)31-15)14-26-11-9-25(2)10-12-26/h5-8,13,27H,9-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFNWOXAYYWPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

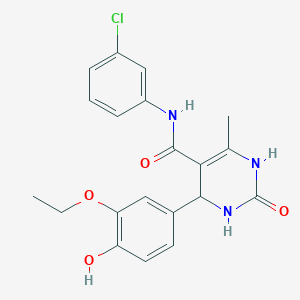

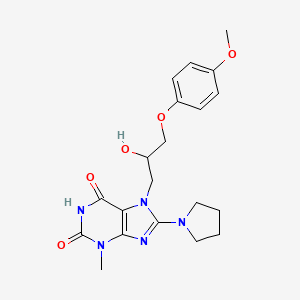

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)

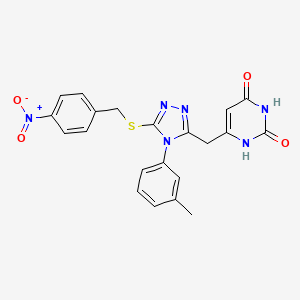

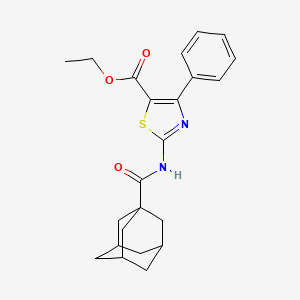

![2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide](/img/structure/B2996421.png)

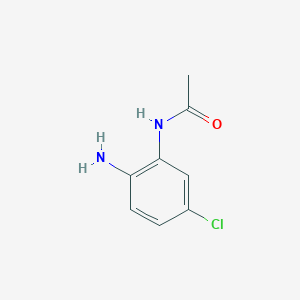

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2996425.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)

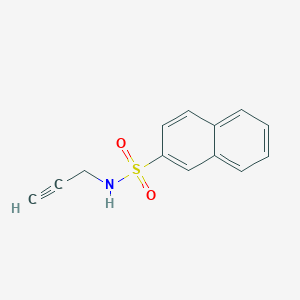

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)